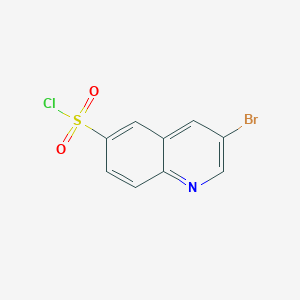
3-溴喹啉-6-甲酰胺
描述
3-Bromoquinoline-6-carboxamide is a chemical compound that is part of the quinoline family, characterized by the presence of a bromine atom at the third position and a carboxamide group at the sixth position of the quinoline ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of halogenated quinoline derivatives, such as 3-bromoquinoline-6-carboxamide, can be achieved through a novel procedure that involves the synthesis of an amino intermediate followed by the replacement of the amino group with a halogen, such as bromine, using the Sandmeyer reaction. This method has been shown to yield 3-haloquinoline carboxylic acids effectively .
Molecular Structure Analysis
The molecular structure of 3-bromoquinoline-6-carboxamide would consist of a quinoline core with a bromine atom and a carboxamide group attached to it. While the papers provided do not directly analyze the molecular structure of this specific compound, the general structure of quinoline derivatives can be characterized using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis .
Chemical Reactions Analysis
Quinoline derivatives, including those with bromine substituents, can participate in various chemical reactions. The presence of the carboxamide group could influence the reactivity and the types of reactions the compound can undergo. However, the provided papers do not detail specific chemical reactions for 3-bromoquinoline-6-carboxamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromoquinoline-6-carboxamide would be influenced by the presence of the bromine atom and the carboxamide functional group. These substituents can affect the compound's boiling point, melting point, solubility, and stability. Techniques such as thermal gravimetric analysis (TGA) can be used to study these properties. Although the provided papers do not discuss the properties of 3-bromoquinoline-6-carboxamide specifically, they do mention the characterization of related compounds using similar methods .
科学研究应用
喹啉衍生物的设计和合成
喹啉衍生物,包括与 3-溴喹啉-6-甲酰胺相关的衍生物,因其作为治疗剂的潜力而被广泛研究。例如,喹啉-8-甲酰胺被设计为聚(ADP-核糖)聚合酶-1 (PARP-1) 的抑制剂,展示了广泛的治疗活性。这些化合物的合成涉及有效的 Pd 催化的偶联反应,突出了喹啉衍生物在药物发现工作中的重要性 (Lord 等人,2009)。
分析和诊断应用
异喹啉-3-甲酰胺的研究表明了它们在分析化学中的用途,尤其是在质谱学中。这些化合物表现出不寻常的碎裂行为,提供了对贫血症候群候选药物机制的见解。这项研究有助于开发针对模型 HIF 稳定剂及其代谢物的筛选程序,这对临床、法医和运动药物检测至关重要 (Beuck 等人,2009)。
抗菌活性
喹啉甲酰胺也因其抗菌特性而被探索。例如,合成了新型 N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]-哌嗪-1-甲酰胺衍生物,并证明了对各种细菌和真菌菌株的潜在抗菌活性。这项研究强调了喹啉衍生物作为抗菌剂的潜力,为开发新的传染病治疗方法做出了贡献 (Babu 等人,2015)。
镇痛、抗炎和抗惊厥剂
通过有机催化方法合成的 7-氯喹啉-1,2,3-三唑基甲酰胺进一步扩展了它们的药理应用,显示出有希望的镇痛、抗炎和抗惊厥特性。这项研究证明了喹啉衍生物在治疗疼痛、炎症和癫痫方面的潜力,为开发新的治疗剂奠定了基础 (Wilhelm 等人,2014)。
作用机制
Target of Action
Quinoline derivatives, such as tasquinimod, have been reported to interact with the s100a9 protein . This protein plays a crucial role in various cellular processes, including cell cycle progression and differentiation .
Mode of Action
Quinoline-3-carboxamides like tasquinimod are known to interact with S100A9, but their specificity for this target is doubtful . The interaction with S100A9 and other potential targets leads to changes in cellular processes, but the precise mechanisms remain to be elucidated .
Biochemical Pathways
Given its structural similarity to other quinoline derivatives, it may influence pathways related to the function of its potential targets, such as s100a9 .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . These properties could influence its bioavailability and distribution within the body .
Result of Action
As a potential S100A9 inhibitor, it might influence processes regulated by this protein, such as cell cycle progression and differentiation . .
安全和危害
未来方向
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, serving as a vital scaffold for leads in drug discovery . Therefore, the future directions for 3-Bromoquinoline-6-carboxamide could involve further exploration of its potential applications in these areas.
属性
IUPAC Name |
3-bromoquinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-4-7-3-6(10(12)14)1-2-9(7)13-5-8/h1-5H,(H2,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHOZQINMJCCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301305715 | |
| Record name | 3-Bromo-6-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
205114-18-7 | |
| Record name | 3-Bromo-6-quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-quinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301305715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Amino-6-(hydroxymethyl)-4-(4-methoxyphenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3034593.png)



![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)






